molecular formula C17H22ClNO2 B5272565 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B5272565
M. Wt: 307.8 g/mol
InChI Key: XRBMWPSTQRLATM-UHFFFAOYSA-N
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Description

2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a phenylmethanamine backbone, which is substituted with a 4-methylphenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of a catalyst to form 4-methylphenylmethanol.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzyl chloride to form 4-[(4-methylphenyl)methoxy]benzyl chloride.

    Amination: The resulting compound undergoes amination with ethanolamine to form 2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amine group, converting it to an amine oxide.

    Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine oxides and reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, leading to modulation of neuronal activity.

    Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the amine and ethanol components.

    4-Methylguaiacol: Similar structure with a methoxy group but differs in the position of the substituents.

    4-Hydroxy-3-methoxytoluene: Contains a methoxy and hydroxyl group but differs in the overall structure.

Uniqueness: 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form a hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-14-2-4-16(5-3-14)13-20-17-8-6-15(7-9-17)12-18-10-11-19;/h2-9,18-19H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBMWPSTQRLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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